4-Decylbenzaldehyde
Description
4-Decylbenzaldehyde (chemical formula: C₁₇H₂₆O) is an aromatic aldehyde featuring a benzaldehyde core substituted with a decyl group (C₁₀H₂₁) at the para position. This structural motif confers unique physicochemical properties, including high lipophilicity due to the long alkyl chain, making it distinct from shorter-chain or polar-substituted benzaldehydes. Alkylbenzaldehydes are often utilized as intermediates in organic synthesis, particularly in surfactants, agrochemicals, and pharmaceuticals, where lipophilicity enhances membrane permeability or solubility in non-polar matrices.
Properties
CAS No. |
70972-99-5 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-decylbenzaldehyde |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h11-15H,2-10H2,1H3 |
InChI Key |
LAFJBWCWIUMKJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-decylbenzaldehyde with key analogs:
Key Observations:
- Lipophilicity: The decyl group in this compound dramatically increases hydrophobicity compared to polar derivatives like 4-hydroxybenzaldehyde. This property aligns it with applications requiring non-polar solvents or lipid bilayer interactions.
- Reactivity : Unlike 4-(bromomethyl)benzaldehyde, which undergoes nucleophilic substitution due to the labile bromine atom, this compound’s long alkyl chain may stabilize the aldehyde group, reducing electrophilicity.
- Thermal Stability : Longer alkyl chains (e.g., decyl vs. ethyl) typically lower melting points but increase boiling points due to stronger van der Waals interactions.
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